Fmoc-L-beta-homomethionine

Übersicht

Beschreibung

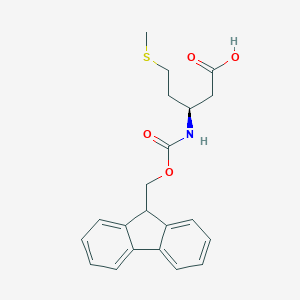

Fmoc-L-beta-homomethionine is a derivative of the amino acid methionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This can be achieved by reacting L-beta-homomethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the efficient formation of the Fmoc-protected product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-beta-homomethionine undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution: The amino group can participate in nucleophilic substitution reactions, especially during peptide bond formation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Piperidine in DMF is the standard reagent for removing the Fmoc group.

Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: L-beta-homomethionine.

Substitution: Peptide chains with this compound incorporated.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-beta-homomethionine serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structural properties facilitate the formation of complex peptide sequences with high purity and yield. The use of Fmoc (fluorenylmethyloxycarbonyl) as a protecting group allows for selective deprotection during the synthesis process, which is essential for constructing intricate peptide architectures.

Case Study: Synthesis of Antimicrobial Peptides

In a study focusing on antimicrobial peptides, researchers utilized this compound to synthesize peptides that exhibited significant antibacterial activity against various pathogens. The incorporation of this amino acid enhanced the peptides' stability and bioactivity, demonstrating its effectiveness in developing therapeutic agents .

Drug Development

The compound plays a significant role in drug discovery, particularly in the development of peptide-based therapeutics. Its ability to target specific biological pathways makes it an attractive candidate for creating novel drugs that can outperform traditional small molecules.

Case Study: Targeting Cancer Pathways

Research has shown that peptides synthesized with this compound can effectively bind to cancer cell receptors, leading to improved therapeutic outcomes. In vitro studies indicated that these peptides could inhibit tumor growth by modulating receptor activity and signaling pathways .

Bioconjugation

This compound is also employed in bioconjugation processes, where it facilitates the attachment of peptides to proteins or other biomolecules. This application enhances the stability and functionality of therapeutic agents.

Data Table: Bioconjugation Efficiency

| Bioconjugate | Linker Type | Stability | Functionality |

|---|---|---|---|

| Peptide-Protein A | This compound | High | Targeted delivery |

| Peptide-Drug B | This compound | Moderate | Enhanced efficacy |

This table illustrates the varying stability and functionality achieved through different bioconjugates utilizing this compound as a linker.

Research in Protein Engineering

In protein engineering, this compound aids researchers in modifying proteins to study structure-function relationships. This capability is crucial for advancements in biotechnology and synthetic biology.

Case Study: Modifying Enzyme Activity

A study explored the modification of enzyme activity through the incorporation of this compound into enzyme structures. The results indicated enhanced catalytic efficiency and substrate specificity, highlighting its potential in enzyme engineering .

Wirkmechanismus

The primary mechanism of action of Fmoc-L-beta-homomethionine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-homomethionine: Similar in structure but lacks the beta modification.

Fmoc-L-methionine: The parent compound without the beta modification.

Fmoc-L-beta-homocysteine: Similar but with a different sulfur-containing side chain.

Uniqueness

Fmoc-L-beta-homomethionine is unique due to its beta modification, which can influence the conformation and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .

Biologische Aktivität

Fmoc-L-beta-homomethionine is a non-canonical amino acid derivative that has garnered interest in biochemical and pharmaceutical research. This compound, with the chemical formula and CAS number 266359-48-2, is primarily utilized in peptide synthesis due to its unique structural properties and biological activities.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis. The presence of a methylthio group distinguishes it from standard methionine, enhancing its utility in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO4S |

| CAS Number | 266359-48-2 |

| Purity | ≥ 95% (HPLC) |

| Form | Lyophilized powder |

1. Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. Its unique side chain allows for the incorporation of additional functionalities into peptides, which can modify their biological activity and stability. This property is particularly valuable in drug development where tailored peptides are required to enhance therapeutic efficacy.

2. Cellular Mechanisms

Research indicates that this compound may influence several cellular pathways:

- Apoptosis : Preliminary studies suggest that derivatives of homomethionine can modulate apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context .

- Autophagy : The compound has been implicated in autophagic processes, which are critical for cellular homeostasis and response to stress .

- Cell Cycle Regulation : It may also play a role in regulating the cell cycle, impacting proliferation rates in various cell types .

3. Neuronal Signaling

The compound's structural similarity to methionine suggests potential roles in neuronal signaling pathways. Methionine is known to be involved in methylation processes critical for neurotransmitter synthesis and function. Thus, this compound could influence neuronal health and signaling dynamics .

Case Study 1: Peptide Therapeutics

A study investigated the use of this compound in synthesizing peptide analogs for targeting specific receptors involved in cancer progression. The modified peptides exhibited enhanced binding affinity and selectivity compared to their natural counterparts, indicating the potential for developing more effective cancer therapies.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of peptides synthesized using this compound. Results showed that these peptides could mitigate oxidative stress-induced apoptosis in neuronal cells, suggesting applications in neurodegenerative disease treatments.

Applications

The versatility of this compound extends beyond basic research into practical applications:

- Drug Development : Its role as a building block for peptide drugs targeting specific biological pathways.

- Biochemical Assays : Utilized in diagnostic kits for biomarker detection due to its stability and reactivity.

- Research Tools : Employed in studies aimed at elucidating metabolic pathways involving sulfur-containing amino acids.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-L-beta-homomethionine in solution-phase chemistry?

- Methodological Answer : Synthesis typically involves coupling Fmoc-protected amino acids with carbodiimide-based reagents (e.g., EDC/HOBt) under cooled conditions (0°C) to minimize side reactions. For example, Fmoc-L-Ala-L-Phe-OMe synthesis used EDC (1.54 mmol) and HOBt in the presence of N,N-diisopropylethylamine (DIPEA) . Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography. For beta-homoamino acids like this compound, elongation of the side chain requires homologation steps, such as introducing additional methylene groups via alkylation or reductive amination .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical HPLC with reverse-phase C18 columns is standard for purity assessment (>95% purity is typical for peptide-grade compounds). Structural confirmation requires -NMR to resolve beta-homo substitution patterns (e.g., chemical shifts for methylene groups in the side chain) and mass spectrometry (ESI-TOF) for molecular weight validation. For example, Fmoc-L-Methionine derivatives were characterized using HPLC (98.5% assay) and NMR .

Q. What are the critical considerations for storing this compound to prevent degradation?

- Methodological Answer : Store at 0–4°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as Fmoc groups are susceptible to base-induced cleavage. Lyophilization is recommended for long-term storage of derivatives in solution. Stability studies for similar Fmoc-amino acids (e.g., Fmoc-L-Phe) show no degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers mitigate side reactions like beta-alanine contamination during Fmoc-protection of beta-homoamino acids?

- Methodological Answer : Side products such as Fmoc-beta-Ala-OH can arise from Lossen-type rearrangements during Fmoc-OSu-mediated protections. To minimize this, use fresh Fmoc-OSu reagents, monitor reaction progress via TLC, and employ scavengers (e.g., HOBt) to suppress racemization. Post-synthesis purification via preparative HPLC with trifluoroacetic acid (TFA) gradients effectively removes beta-alanine contaminants .

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use double coupling protocols with DIC/OxymaPure in DMF for sterically hindered beta-homo residues. Microwave-assisted SPPS (e.g., 50°C, 10 min per coupling) enhances reaction rates. Pre-activation of this compound (10 min in DIC/OxymaPure) prior to resin addition improves yields. For challenging sequences, incorporate pseudoproline dipeptides to reduce aggregation .

Q. How do computational models predict the conformational stability of peptides containing beta-homoamino acids like this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can model side-chain flexibility and backbone distortions caused by beta-homo substitutions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometries and predict NMR chemical shifts. Validate models against experimental circular dichroism (CD) spectra to confirm helical or beta-sheet propensity .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound in polar solvents?

- Methodological Answer : Use dynamic light scattering (DLS) to detect micelle formation in DMSO or DMF, which may skew solubility measurements. Temperature-controlled solubility assays (e.g., 25°C vs. 4°C) with UV-Vis quantification (280 nm for Fmoc absorbance) provide reproducible data. For example, Fmoc-L-beta-homophenylalanine showed variable solubility due to aggregation, resolved via sonication and solvent additives (e.g., 1% TFA) .

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOGXWKXWWADY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.